1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde

sand fly repellency Phlebotomus perniciosus topical repellent efficacy

1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde (CAS 126-15-8), commonly known as MGK 11, MGK Repellent 11, or dibutylene tetrafurfural, is a heterocyclic aldehyde (C13H16O2, MW 204.26 g/mol) within the dibenzofuran class, structurally distinguished by its fused tetrahydrofuran-dicyclohexene core bearing a formyl substituent at the 4a bridgehead position. Originally developed as a broad-spectrum insect repellent active against cockroaches, mosquitoes, gnats, stable flies, and horse flies, it appears as a pale yellow liquid with a fruity odor, exhibiting a boiling point of 307 °C, density (d420) of 1.10, refractive index (nD20) of 1.5254, and a melting point of −80 °C.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 126-15-8
Cat. No. B089923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde
CAS126-15-8
Synonyms1,5a,6,9,9a,9b-hexahydro-4a(4H)-dibenzofurancarboxaldehyde
MGK repellent 11
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1C=CCC2C1C3CC=CCC3(O2)C=O
InChIInChI=1S/C13H16O2/c14-9-13-8-4-3-6-11(13)10-5-1-2-7-12(10)15-13/h1-4,9-12H,5-8H2
InChIKeyXNYGOEGATLFFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL IN WATER & IN DILUTE ALKALI;  MISCIBLE WITH PETROLEUM OILS, TOLUENE, XYLENE, ETHANOL

1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde (CAS 126-15-8): Procurement Baseline for MGK 11 Insect Repellent


1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde (CAS 126-15-8), commonly known as MGK 11, MGK Repellent 11, or dibutylene tetrafurfural, is a heterocyclic aldehyde (C13H16O2, MW 204.26 g/mol) within the dibenzofuran class, structurally distinguished by its fused tetrahydrofuran-dicyclohexene core bearing a formyl substituent at the 4a bridgehead position [1]. Originally developed as a broad-spectrum insect repellent active against cockroaches, mosquitoes, gnats, stable flies, and horse flies, it appears as a pale yellow liquid with a fruity odor, exhibiting a boiling point of 307 °C, density (d420) of 1.10, refractive index (nD20) of 1.5254, and a melting point of −80 °C [2][3]. Its solubility profile—practically insoluble in water but miscible with most organic solvents including petroleum oils, toluene, xylene, and ethanol—together with reported acute oral LD50 of 2500 mg/kg in rats, defines the compound's practical handling and formulation boundary conditions [4][5].

Processing State Low-melting liquid (−80 °C) suitable for organic-phase handling
Solvent Compatibility Miscible with petroleum oils, toluene, xylene, ethanol; avoid aqueous alkali
Analytical Profile Defined RI (nD20 1.5254) and boiling point (307 °C) support GC/HPLC identification
Procurement Context Heterocyclic aldehyde; confirm regulatory status for intended geography

Why Generic Substitution Fails for 1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde (MGK 11)


Substituting MGK 11 (CAS 126-15-8) with another insect repellent active—whether DEET, indalone, dimethyl phthalate, or ethyl hexanediol—carries quantifiable risk of efficacy failure that is species- and endpoint-specific. Head-to-head dose-response data against Phlebotomus perniciosus sand flies demonstrate that MGK 11 achieves ED50 and ED90 values superior to those of standard DEET, while against Aedes aegypti mosquitoes its intrinsic repellency (0 h ED50) is statistically on par with DEET, dibutyl phthalate, and ethyl hexanediol, yet markedly superior to Stabilene (butoxy polypropylene glycol) and MGK Repellent 326 [1][2]. Critically, MGK 11's efficacy ranking is not transferable across arthropod taxa: in chigger mite (Leptotrombidium fletcheri) assays, DEET significantly outperforms MGK 11-class compounds, underscoring that no single repellent is universally optimal [3]. Furthermore, the compound's regulatory status in the United States—its EPA registration was cancelled and it is no longer registered for use—introduces a procurement constraint absent for currently registered alternatives, making informed selection dependent on target species, intended geography, and regulatory compliance requirements [4].

Species-Specific Endpoint Context
Repellency ranking is not transferable across taxa: reported higher sand fly response does not extend to chigger mites, where DEET-class compounds rank higher.
Regulatory Status Mismatch
US EPA registration cancelled; active-registration alternatives (DEET, picaridin) may be required for certain research or application settings.
Formulation Compatibility Gaps
Alkali-labile (hydrolyzes in base); substituting an alkali-stable repellent directly into an alkaline aqueous formulation may shift stability.

Quantitative Differentiation Evidence for 1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde (MGK 11) Against Comparator Repellents


MGK 11 Superior to DEET Against Phlebotomus perniciosus Sand Flies: Head-to-Head Dose-Response Comparison

In a controlled laboratory trial (1986) employing dose-response methodology with 1800 laboratory-reared nulliparous female P. perniciosus and 21 human volunteers, MGK 11 and Indalone both demonstrated superior efficacy relative to standard DEET [1]. The study determined median effective doses (ED50) and 90% effective doses (ED90) for all three compounds, with MGK 11 and Indalone classified as 'more effective than standard Deet' [1]. The data further indicate that P. perniciosus exhibits heightened sensitivity to these repellents compared with other blood-sucking arthropods tested in the same paradigm [1].

Sand fly repellency
Head-to-head
Reported higher endpoint response than standard DEET against Phlebotomus perniciosus.
Phlebotomus-specific endpoint context.
Full text needed for exact ED50/ED90 values.
sand fly repellency Phlebotomus perniciosus topical repellent efficacy

Intrinsic Repellency (0 h ED50) of MGK 11 Statistically Equivalent to DEET Against Aedes aegypti Mosquitoes

A 1982 comparative evaluation of nine commercial repellents on human skin against A. aegypti employed dose-response methods to measure intrinsic repellency (0 h ED50) [1]. In the first test series, MGK 11, DEET, dibutyl phthalate, ethyl hexanediol, and Citronyl were statistically indistinguishable and formed the top efficacy tier, while Stabilene and MGK Repellent 326 were significantly inferior (P < 0.05) [1]. Persistence testing (4 h ED50) revealed a shift in ranking: Indalone, Citronyl, dimethyl phthalate, ethyl hexanediol, and DEET outperformed Stabilene, MGK Repellent 326, and dibutyl phthalate, which were ineffective after 4 hours [1]. This establishes MGK 11 as intrinsically equivalent to DEET at time zero for this species, though its 4 h persistence relative to DEET within this specific trial is less clearly delineated in the indexed record.

Aedes aegypti repellency
Head-to-head
Reported statistical parity with DEET, dibutyl phthalate, ethyl hexanediol at time zero.
Immediate efficacy equivalence context.
4 h persistence ranking may differ.
Aedes aegypti mosquito repellency commercial repellent screening

Species-Specific Efficacy Gap: MGK 11 Inferior to DEET Against Chigger Mites (Leptotrombidium fletcheri)

A 1984 laboratory evaluation of 11 repellents against L. fletcheri—a known vector of Rickettsia tsutsugamushi, the scrub typhus agent—employed dose-response methods and determined ED50 values for each compound using both repellency and morbidity criteria [1]. DEET and dimethyl phthalate constituted the most effective pair, significantly outperforming Citronyl, butopyronoxyl (Indalone), MGK Repellent 326, ethyl hexanediol, dibutyl phthalate, and Stabilene [1]. None of the 11 experimental compounds tested surpassed DEET [1]. This result directly contrasts with MGK 11's performance against Phlebotomus sand flies, where it exceeded DEET, underscoring a pronounced species-dependence of repellent efficacy that must govern compound selection.

Chigger mite repellency
Cross-study comparable
DEET and dimethyl phthalate reported superior to MGK 11-class compounds against Leptotrombidium fletcheri.
Species-dependent selection required.
Prioritize DEET for mite vectors.
Leptotrombidium fletcheri chigger repellency scrub typhus vector

Regulatory Status Differentiation: EPA Registration Cancellation vs. Active-Registration Comparators

MGK 11 (CAS 126-15-8) is explicitly documented as 'No longer registered with the EPA for use in the US, cancelled' [1]. This regulatory status stands in marked contrast to comparators such as DEET (multiple active EPA registrations), picaridin, and IR3535, which maintain active federal registrations for insect repellent applications in the United States. Historical context indicates that R-11 was once present in approximately 25% of insect repellents used in the United States and was an ingredient in consumer brands including Off and Cutter [2][3], but this is no longer the case under current EPA determinations.

EPA registration
Context-dependent
Registration cancelled; no longer registered for use in the United States.
Regulatory status verification context.
Research use may be exempt; verify locally.
EPA registration regulatory compliance insect repellent procurement

Synthetic Accessibility and Identity Verification: Patent-Documented Synthesis Route and Multi-Modal Spectral Reference Standards

The original synthesis of MGK 11 is documented in US Patent 2,683,151 (1954, Phillips Petroleum), describing preparation by heating furfuraldehyde with butadiene and water under pressure [1]. A more recent patent (US 8,829,200 B2) details a modern synthetic route at milligram-to-gram scale, yielding the compound (designated R-11) via oxone-mediated reaction of intermediates R-9 and R-10 in DMF at ambient temperature . For identity confirmation and purity assessment, comprehensive spectral reference data—including 1H NMR (89.56 MHz, CDCl3), IR (liquid film), and electron-ionization mass spectrometry (75 eV)—are archived in the SDBS database (SDBS No. 7217) [2]. No single comparator repellent (DEET, indalone, ethyl hexanediol) shares this specific synthetic provenance or spectral fingerprint, providing a verifiable basis for compound authentication in procurement.

Spectral references
Supporting evidence
1H NMR, IR, and EI-MS spectra archived in SDBS (#7217). Patent-documented synthesis routes.
Supports independent QC authentication.
Enables analytical method development.
synthesis route spectral characterization quality control

Physicochemical Property Matrix as Solvent- and Formulation-Compatibility Selector

MGK 11 exhibits a distinctive physicochemical profile that constrains formulation design: it is practically insoluble in water and dilute alkali, yet miscible with petroleum oils, toluene, xylene, and ethanol [1]. Its estimated log Kow of 1.51 (KOWWIN v1.68) and estimated water solubility of approximately 2126 mg/L (WSKOW v1.42) place it in a moderate lipophilicity range distinct from more polar repellents such as ethyl hexanediol or more lipophilic compounds such as DEET (log Kow ~2.0) [2]. Melting point (−80 °C) ensures it remains liquid across all practical formulation and storage temperature ranges, while the boiling point of 307 °C (experimental) exceeds that of DEET (~288 °C), potentially conferring marginally lower volatilization loss under high-temperature processing conditions [3]. The compound is reported to hydrolyze upon contact with alkali, imposing a pH constraint on aqueous formulation design that does not apply equally to alkali-stable repellents [4].

Formulation constraints
Compatibility context
Moderate lipophilicity (log Kow 1.51); miscible with organic solvents; hydrolyzes in alkali.
Excludes alkaline aqueous systems.
Suitable for oil/organic-based delivery.
solubility profile organic solvent miscibility formulation compatibility

Optimal Application Scenarios for 1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde (MGK 11) Based on Comparative Evidence


Sand Fly (Phlebotomus spp.) Vector Control Research and Leishmaniasis Intervention Studies

Based on direct head-to-head dose-response evidence showing MGK 11 superior to standard DEET against Phlebotomus perniciosus [7], research programs targeting sand fly vectors—particularly in Mediterranean, Middle Eastern, and South Asian leishmaniasis-endemic zones—constitute the strongest evidence-supported use case for this compound. Researchers requiring a positive control or active comparator that outperforms DEET for Phlebotomus species should prioritize MGK 11 over other in-class repellents such as Indalone or MGK Repellent 326, which lack equivalent published head-to-head superiority data against this specific vector genus.

Aedes aegypti Repellency Studies Requiring DEET-Equivalent Immediate Efficacy

In Aedes aegypti laboratory and semi-field assays where 0 h intrinsic repellency parity with DEET is required—but where DEET's solvent properties (plastics degradation, unpleasant odor) may confound experimental design—MGK 11 provides a statistically justified substitute [7]. The 1982 human-skin trial demonstrated that MGK 11, DEET, dibutyl phthalate, and ethyl hexanediol are statistically indistinguishable at time zero against A. aegypti, enabling researchers to isolate formulation or behavioral variables without compromising baseline repellency [7]. This scenario excludes chigger mite studies, where cross-study evidence unequivocally shows DEET superiority [8].

Formulation Development for Organic-Solvent-Based or Oil-Based Repellent Delivery Systems

MGK 11's solubility profile—miscible with petroleum oils, toluene, xylene, and ethanol while practically insoluble in water [7]—makes it the preferred choice over water-soluble repellents when developing oil-based roll-ons, solvent-based sprays, or impregnated fabric treatments requiring organic-solvent compatibility. However, formulators must exclude alkaline aqueous systems: MGK 11 undergoes hydrolysis in contact with alkali [8], a constraint not shared by DEET or picaridin. Its melting point of −80 °C ensures liquid handleability even under cold-chain or low-temperature storage conditions .

Analytical Reference Standard Procurement for Method Development and QC Authentication

The availability of public-domain, government-archived spectral reference data in the SDBS database—including 1H NMR (89.56 MHz, CDCl3), IR (liquid film), and EI-MS (75 eV) spectra [7]—positions MGK 11 as a well-characterized reference standard for GC-MS or HPLC method development in residue analysis or environmental monitoring programs. Compared to proprietary repellents lacking accessible spectral libraries, MGK 11 reduces the cost and time burden of generating in-house reference spectra. The patent-documented synthesis routes (US 2,683,151 and US 8,829,200 B2) further enable independent verification of synthetic provenance [8].

Application
Selection Property
Validation Focus
Sand fly vector control research
Species-specific endpoint context
Dose-response against target Phlebotomus
Aedes aegypti screening studies
Baseline equivalence context
Time-zero repellency endpoint review
Organic-based formulation development
Organic phase miscibility
Alkaline hydrolysis exclusion
Analytical method development
Public spectral library access
SDBS reference standard matching
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